![molecular formula C21H24ClNO2S B2553019 N-[(adamantan-1-yl)methyl]-4-chloronaphthalene-1-sulfonamide CAS No. 681852-25-5](/img/structure/B2553019.png)
N-[(adamantan-1-yl)methyl]-4-chloronaphthalene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(adamantan-1-yl)methyl]-4-chloronaphthalene-1-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a sulfonamide derivative of naphthalene and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of N-[(adamantan-1-yl)methyl]-4-chloronaphthalene-1-sulfonamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. In addition, this compound has also been reported to inhibit the growth of cancer cells by inducing apoptosis.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of N-[(adamantan-1-yl)methyl]-4-chloronaphthalene-1-sulfonamide have been studied extensively. This compound has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. In addition, this compound has also been found to inhibit the growth of cancer cells in vitro and in vivo. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-[(adamantan-1-yl)methyl]-4-chloronaphthalene-1-sulfonamide is its potential as a lead compound for the development of new anti-inflammatory and anti-cancer agents. In addition, this compound has also been found to have potential as an antifungal and antibacterial agent. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-[(adamantan-1-yl)methyl]-4-chloronaphthalene-1-sulfonamide. One direction is to further investigate the mechanism of action of this compound, particularly its interaction with COX-2 and LOX. Another direction is to develop more efficient synthesis methods for this compound, which can improve its yield and purity. Furthermore, future studies can focus on the development of new derivatives of this compound with improved solubility and bioactivity. Finally, the potential applications of this compound in other fields such as agriculture and environmental science can also be explored.
Conclusion:
In conclusion, N-[(adamantan-1-yl)methyl]-4-chloronaphthalene-1-sulfonamide is a chemical compound with potential applications in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in various fields.
Métodos De Síntesis
The synthesis of N-[(adamantan-1-yl)methyl]-4-chloronaphthalene-1-sulfonamide can be achieved through different methods. One method involves the reaction of 4-chloronaphthalene-1-sulfonyl chloride with adamantylmethylamine in the presence of a base such as triethylamine. Another method involves the reaction of 4-chloronaphthalene-1-sulfonyl chloride with 1-adamantylmethanol in the presence of a base such as potassium carbonate. Both methods have been reported to yield the desired compound in good yields.
Aplicaciones Científicas De Investigación
N-[(adamantan-1-yl)methyl]-4-chloronaphthalene-1-sulfonamide has been found to have potential applications in various scientific fields. One of the major applications is in the field of medicinal chemistry, where this compound has been studied for its potential as an anti-inflammatory and anti-cancer agent. In addition, this compound has also been studied for its potential as an antifungal and antibacterial agent.
Propiedades
IUPAC Name |
N-(1-adamantylmethyl)-4-chloronaphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO2S/c22-19-5-6-20(18-4-2-1-3-17(18)19)26(24,25)23-13-21-10-14-7-15(11-21)9-16(8-14)12-21/h1-6,14-16,23H,7-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAAAGBWCDMMNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNS(=O)(=O)C4=CC=C(C5=CC=CC=C54)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(adamantan-1-yl)methyl]-4-chloronaphthalene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4-dimethyl-1-thioxo-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-8-yl benzoate](/img/structure/B2552936.png)
![N-[6-(4-bromophenyl)-4-methyl-2-oxo-2H-pyran-3-yl]-4-methylbenzenecarboxamide](/img/structure/B2552940.png)
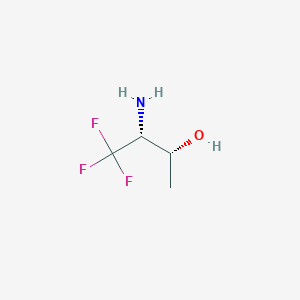
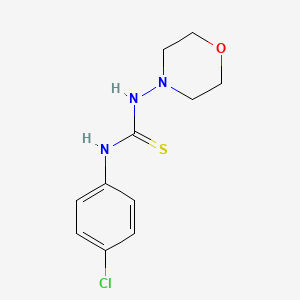
![3-(3,4-difluorobenzamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2552943.png)
![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/no-structure.png)
![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2552945.png)
![(2Z)-2-amino-3-[(E)-[(naphthalen-2-yl)methylidene]amino]but-2-enedinitrile](/img/structure/B2552949.png)
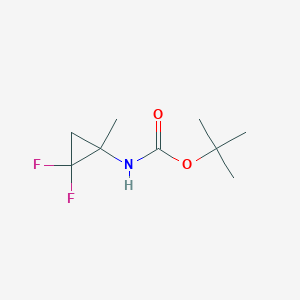
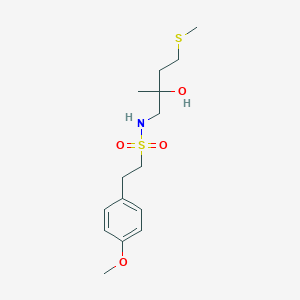
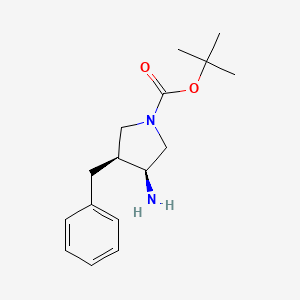
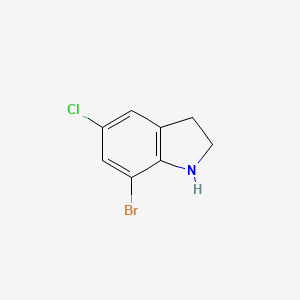
![N'-[(E)-1H-indol-3-ylmethylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2552958.png)
![3,4-dimethyl-1-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2552959.png)